

Health and Safety of Cinnamyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B047014

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Executive Summary

Cinnamyl alcohol (CAS No. 104-54-1) is a fragrance ingredient with a characteristic hyacinth-like odor, widely used in cosmetics, personal care products, and as a flavoring agent. This technical guide provides an in-depth overview of the health and safety considerations for **cinnamyl alcohol**, with a focus on its toxicological profile, skin sensitization potential, and genotoxicity. All quantitative data are summarized for clarity, and detailed experimental protocols for key safety assessment assays are provided. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of **cinnamyl alcohol** has been evaluated through various studies, including acute toxicity, repeated dose toxicity, and developmental toxicity assessments.

Acute Toxicity

Cinnamyl alcohol exhibits low acute toxicity via oral and dermal routes of exposure. The median lethal dose (LD50) values from various studies are summarized in the table below.

Acute Toxicity Data
for Cinnamyl Alcohol

Test	Species	Route	LD50
Acute Oral LD50	Rat	Oral	2000 - 2200 mg/kg bw
Acute Oral LD50	Mouse	Oral	2675 mg/kg bw
Acute Dermal LD50	Rat	Dermal	>2000 mg/kg bw
Acute Dermal LD50	Rabbit	Dermal	>5000 mg/kg bw

Data compiled from multiple sources.

Repeated Dose and Developmental Toxicity

Repeated dose toxicity studies indicate a low level of concern for systemic toxicity. A 4-month oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL). Similarly, developmental toxicity studies in rats did not show significant adverse effects on offspring.

Repeated Dose and
Developmental
Toxicity of Cinnamyl
Alcohol

Study Type	Species	Route	NOAEL
4-Month Repeated Dose Toxicity	Rat	Oral	53.5 mg/kg bw/day (highest dose tested) [1]
Developmental Toxicity	Rat	Oral	53.5 mg/kg bw/day[1]

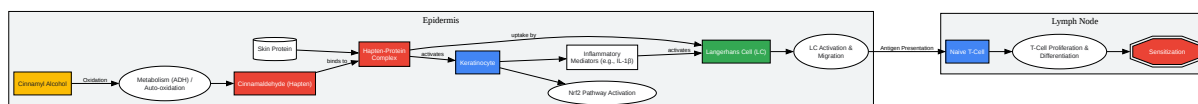
Skin Sensitization

Cinnamyl alcohol is recognized as a weak skin sensitizer in its pure form.[2] However, its sensitization potential is significantly increased through auto-oxidation upon exposure to air and metabolic activation within the skin.[3]

Mechanism of Sensitization

Cinnamyl alcohol is considered a "prohaptten," a substance that becomes a sensitizer after metabolic conversion into a reactive molecule (a hapten).[3][4] In the skin, alcohol dehydrogenases (ADH) can oxidize **cinnamyl alcohol** to cinnamaldehyde, a more potent skin sensitizer.[5][6] Auto-oxidation can also lead to the formation of cinnamaldehyde and other sensitizing epoxides.[3] These haptens can then covalently bind to skin proteins, initiating an immune response that leads to allergic contact dermatitis.

The initiation of skin sensitization involves a complex signaling cascade. The hapten-protein conjugate is recognized by keratinocytes and antigen-presenting cells, such as Langerhans cells, in the epidermis.[3][7] This recognition triggers the activation of various signaling pathways, including the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in keratinocytes, which is involved in the cellular stress response.[1][2] Activated Langerhans cells then migrate to the draining lymph nodes to present the antigen to T-lymphocytes, leading to the proliferation of allergen-specific T-cells and the establishment of sensitization.[7]



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Cinnamyl Alcohol Skin Sensitization Pathway

Quantitative Assessment

The skin sensitization potential of **cinnamyl alcohol** has been quantified using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a three-fold increase in lymphocyte proliferation (EC3 value).

Skin Sensitization Potential of Cinnamyl Alcohol and Related Compounds

Compound	EC3 Value (%)
Cinnamyl Alcohol	~21% (Weak sensitizer)
Cinnamaldehyde	0.2% (Extreme sensitizer)
Auto-oxidized Cinnamyl Alcohol	4.9% (Moderate sensitizer)

Data compiled from RIFM safety assessments.[8]

Genotoxicity and Carcinogenicity

Genotoxicity

Cinnamyl alcohol has been evaluated for its genotoxic potential in a battery of tests and is generally considered to be non-genotoxic.[8][9] The Research Institute for Fragrance Materials (RIFM) Expert Panel has concluded that **cinnamyl alcohol** is not genotoxic based on the available data.[8][9]

Genotoxicity Studies on Cinnamyl Alcohol

Assay	Test System	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Negative
In vitro Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	Negative
In vivo Micronucleus Assay	Mouse bone marrow	Negative

Results are based on RIFM safety assessments and other available literature.

Carcinogenicity

There is no evidence to suggest that **cinnamyl alcohol** is carcinogenic. It is not listed as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[10][11]

Regulatory and Safety Information

Occupational Exposure Limits

There are no specific Permissible Exposure Limits (PELs) established by OSHA or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for **cinnamyl alcohol**.^[2]

Cosmetic Regulations

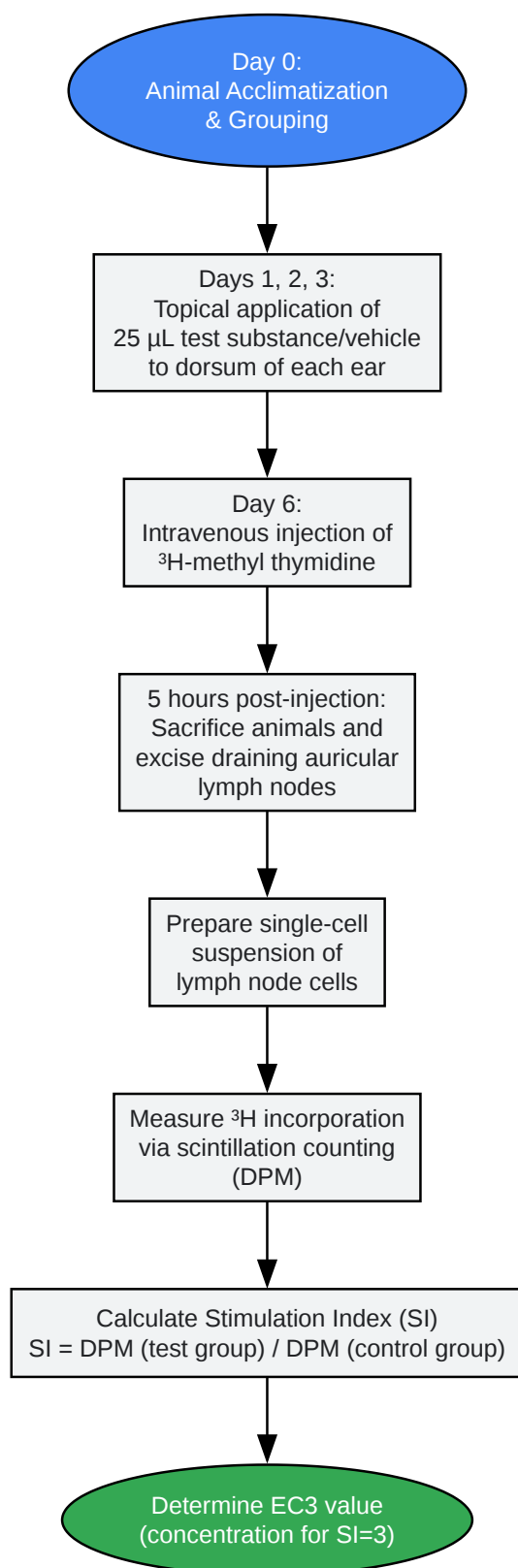
Due to its skin sensitization potential, **cinnamyl alcohol** is regulated in cosmetic products in many regions. In the European Union, it is listed as one of the 26 fragrance allergens that must be declared on the product label if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.^[12] An older opinion from the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP), the predecessor to the SCCS, suggested that **cinnamyl alcohol** should not be used at a level exceeding 0.8% in finished cosmetic products.^[13]

Experimental Protocols

Detailed methodologies for key toxicological and sensitization assays are provided below. These protocols are based on OECD guidelines and are representative of the studies conducted to assess the safety of **cinnamyl alcohol**.

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the first-choice method for in vivo skin sensitization testing.^[9]



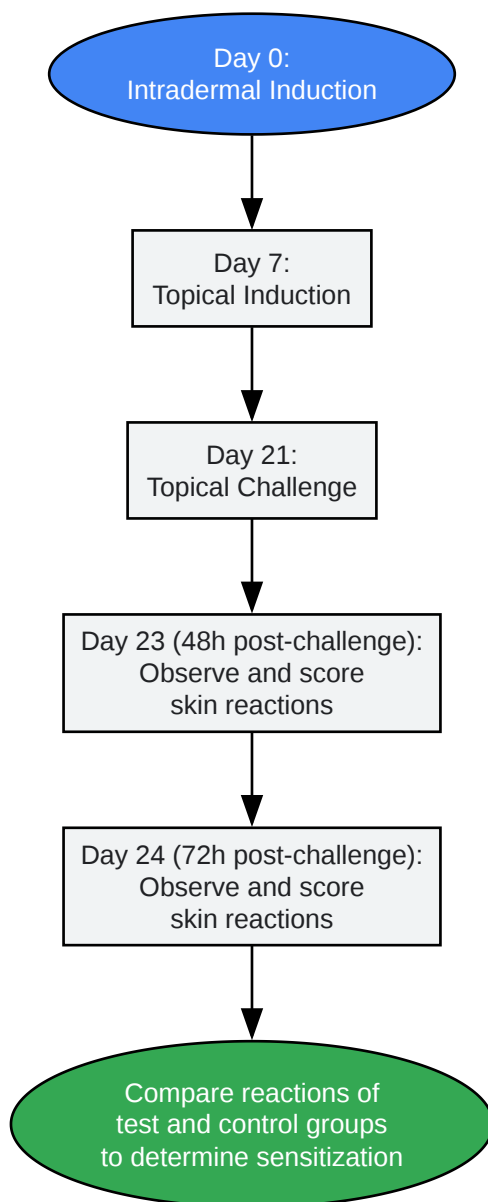
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Local Lymph Node Assay (LLNA) Workflow

- Test System: CBA/J mice are typically used.[14]
- Vehicle Selection: A suitable vehicle is chosen to maximize the concentration and solubility of the test substance. A 4:1 (v/v) mixture of acetone and olive oil is a common choice.[14][15]
- Dose Groups: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[14]
- Procedure:
 - On days 1, 2, and 3, 25 μ L of the test substance, vehicle, or positive control is applied to the dorsum of each ear of the mice.[14]
 - On day 6, the mice are injected intravenously with 3 H-methyl thymidine.
 - Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
 - A single-cell suspension of lymph node cells is prepared, and the incorporation of 3 H-methyl thymidine is measured by scintillation counting, expressed as disintegrations per minute (DPM).[12]
- Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 . The EC3 value is then calculated, which is the estimated concentration of the test substance required to produce an SI of 3.[12]

Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is an adjuvant-type test for identifying skin sensitizers.[9][16]



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Guinea Pig Maximization Test (GPMT) Workflow

- Test System: Young adult albino guinea pigs are used.[16]
- Induction Phase:
 - Day 0 (Intradermal): Three pairs of intradermal injections are made into the shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete

Adjuvant (FCA) emulsified with water, and the test substance emulsified in FCA. Control animals receive injections without the test substance.[9][16]

- Day 7 (Topical): The test substance in a suitable vehicle is applied topically under an occlusive patch for 48 hours to the same shoulder region.[9]
- Challenge Phase:
 - Day 21: The test substance and the vehicle alone are applied to separate sites on the flank of both test and control animals under an occlusive patch for 24 hours.[16]
- Observation and Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge application. The reactions are scored, and the incidence of sensitization in the test group is compared to the control group. A substance is considered a sensitizer if it produces a response in a significantly higher number of test animals than control animals.[16]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance.[17][18]

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* are used.[19]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.[19]
- Procedure:
 - The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix.
 - The mixture is then plated on minimal agar plates lacking the required amino acid (histidine or tryptophan).
 - The plates are incubated for 48-72 hours.

- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.[19]

Conclusion

Cinnamyl alcohol has a well-characterized safety profile. It exhibits low acute and repeated-dose toxicity. The primary health concern is skin sensitization, which is primarily driven by its oxidation and metabolic conversion to the more potent sensitizer, cinnamaldehyde. **Cinnamyl alcohol** is not considered to be genotoxic or carcinogenic. Regulatory measures are in place to limit its concentration in consumer products to minimize the risk of inducing skin sensitization. This technical guide provides a comprehensive summary of the available data and methodologies for the safety assessment of **cinnamyl alcohol**, serving as a valuable resource for professionals in the field.

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